Metadoxine

Beschreibung

Historical Context of Metadoxine Research in Pharmacological Science

The early pharmacological investigation of this compound primarily centered on its efficacy in managing alcohol intoxication and associated liver conditions. It was recognized for its ability to accelerate the clearance of alcohol from the bloodstream and tissues, leading to faster recovery from acute alcohol intoxication. fishersci.cawikipedia.orgbmrb.iowikipedia.org Its initial application was predominantly seen in developing nations for both acute and chronic alcoholic liver disease (ALD). wikipedia.org

A significant milestone in its historical context was a double-blind, randomized multicenter study reported by Caballeria and co-workers in 1998. This study demonstrated that this compound could significantly improve liver enzyme levels and reduce the rate of steatosis (fatty liver) within just one month of treatment. citeab.commims.com This early research laid the groundwork for understanding this compound's hepatoprotective potential.

Evolution of Academic Understanding of this compound’s Multifactorial Role

The academic understanding of this compound has evolved considerably beyond its initial recognition as an alcohol-clearing agent. Researchers have delved into its intricate mechanisms, revealing a broad spectrum of biochemical and physiological interactions.

Initially, its role was understood through its components: pyridoxine (B80251) acting as a cofactor for liver enzymes involved in alcohol metabolism, and pyrrolidone carboxylate accelerating the elimination of acetaldehyde (B116499), a toxic metabolite of alcohol. bmrb.io However, subsequent studies uncovered additional, more complex actions:

Antioxidant and Anti-inflammatory Properties: this compound exhibits significant antioxidant properties, mitigating oxidative stress in liver cells, a common consequence of chronic alcohol consumption. bmrb.io It has been shown to prevent redox imbalance in hepatocytes and inhibit the induction of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. wikipedia.orgwikipedia.orgmims.commims.commims.comwikipedia.org Furthermore, it increases glutathione (B108866) (GSH) levels in hepatocytes and prevents its depletion, which is crucial for maintaining hepatic redox equilibrium. wikipedia.orgwikipedia.orgfishersci.atnih.gov

Metabolic Regulation: Investigations have revealed this compound's ability to protect hepatocytes by increasing adenosine (B11128) triphosphate (ATP) levels and reducing the accumulation of free fatty acids. mims.commims.comfishersci.ca It also inhibits hepatic steatosis and has been shown to decrease the synthesis of fibronectin and procollagen, as well as the activity of proline hydroxylase in the liver, suggesting antifibrotic properties. mims.comfishersci.atnih.gov

Neurotransmitter Modulation: this compound acts as a selective antagonist of the serotonin (B10506) receptor subtype 5-HT2B and demonstrates high affinity for the gamma-aminobutyric acid (GABA) transporter. wikipedia.orgwikipedia.org In vitro enzymatic assays indicate that this compound reduces the activity of GABA transaminase, an enzyme responsible for GABA degradation, thereby increasing inhibitory GABAergic synaptic transmission via a presynaptic effect. wikipedia.org This unique mechanism positions this compound as a monoamine-independent GABA modulator, as it does not directly affect dopamine (B1211576), norepinephrine, or serotonin levels. wikipedia.org Animal studies have also shown that this compound can increase levels of GABA and acetylcholine (B1216132) in the frontoparietal cortex and dopamine in the striatum. citeab.com

Cellular Differentiation and Gene Expression: Academic understanding has expanded to include this compound's potential to block the differentiation of preadipocytes by inhibiting CREB phosphorylation and binding to the cAMP response element, thereby repressing CCAAT/enhancer-binding protein b during hormone-induced adipogenesis. wikipedia.org

Current Research Landscape and Emerging Therapeutic Areas of Investigation for this compound

The current research landscape for this compound is characterized by ongoing investigations into its established uses and the exploration of novel therapeutic applications. While its primary focus remains acute and chronic alcoholic liver disease and acute alcohol intoxication, emerging areas of investigation highlight its broader potential. wikipedia.orgbmrb.iowikipedia.orgguidetopharmacology.org

Emerging Therapeutic Areas:

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): this compound is being explored for its efficacy in these conditions, given its demonstrated ability to improve biochemical indices of liver function and reduce ultrasonic evidence of fatty liver disease. wikipedia.orgbmrb.iomims.commims.combiorxiv.org

Neurocognitive Disorders: Research is investigating this compound's utility in conditions such as Attention-Deficit Hyperactivity Disorder (ADHD) and Fragile X Syndrome (FXS), suggesting potential benefits in cognitive impairment. fishersci.cawikipedia.orgbmrb.iowikipedia.orgfishersci.se

Alcohol Use Disorder (AUD) and Abstinence Support: Beyond acute intoxication, studies are examining this compound's potential anti-craving effects and its role in improving abstinence rates in patients with alcohol dependence. citeab.comwikipedia.orgnih.govfishersci.ca

Formulation Advancements and Combination Therapies: Current research also includes the development of extended-release formulations of this compound, designed to enhance bioavailability and provide sustained therapeutic activity. fishersci.caguidetopharmacology.orgfishersci.se Furthermore, studies are actively investigating this compound in combination with other treatments, such as glucocorticoids (e.g., prednisone) or pentoxifylline (B538998), particularly for severe alcoholic hepatitis, with promising results in improving survival rates and treatment response. mims.commims.comwikipedia.orgfishersci.atnih.gov

Detailed Research Findings and Data Tables:

Clinical studies have provided quantitative evidence of this compound's efficacy, particularly in severe alcoholic hepatitis (SAH) when used in combination with standard treatments like prednisone (B1679067).

Table 1: Impact of this compound on Severe Alcoholic Hepatitis (SAH) Outcomes (this compound + Prednisone vs. Prednisone Alone) mims.commims.com

| Outcome Measure | This compound + Prednisone Group | Prednisone Alone Group | P-value |

| Survival at 30 days | 74.3% | 45.7% | 0.02 |

| Survival at 90 days | 68.6% | 20.0% | 0.0001 |

| Development/Progression of Encephalopathy | 28.6% | 60.0% | 0.008 |

| Development/Progression of Hepatorenal Syndrome | 31.4% | 54.3% | 0.05 |

| Response to Treatment (Lille Model Score) | 0.38 | 0.63 | 0.001 |

In the context of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), a study demonstrated that this compound significantly improved steatosis as assessed by ultrasound. mims.com

Table 2: Improvement in Steatosis in NAFLD/NASH Patients with this compound Treatment mims.com

| Treatment Group | Patients with Improved Steatosis (ITT Analysis) | Percentage Improvement | P-value |

| This compound | 34 of 75 | 45.3% | < 0.001 |

| Placebo | 9 of 59 | 15.3% | < 0.001 |

These findings underscore the growing body of evidence supporting this compound's multifaceted therapeutic potential, extending beyond its initial applications in alcohol-related conditions to a broader spectrum of liver diseases and neurocognitive impairments.

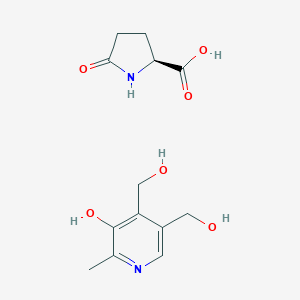

Structure

2D Structure

Eigenschaften

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKKQQUKJJGFMN-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996053 | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-44-0 | |

| Record name | Metadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Metadoxine

Modulation of Ethanol (B145695) Metabolism Pathways

Metadoxine has been shown to influence the primary enzymatic pathways responsible for the breakdown of ethanol, leading to an accelerated clearance of alcohol and its toxic metabolite, acetaldehyde (B116499).

Enhancement of Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Activity

This compound plays a crucial role in expediting ethanol metabolism by boosting the activity of key enzymes. patsnap.com It enhances the function of alcohol dehydrogenase (ADH), the enzyme that converts ethanol to acetaldehyde, and aldehyde dehydrogenase (ALDH), which then breaks down acetaldehyde into acetic acid. patsnap.com Research indicates that in cases of chronic ethanol consumption, which can lead to a 25% reduction in hepatic ADH activity, simultaneous treatment with this compound can prevent this loss of activity. researchgate.net This suggests that this compound's positive impact on ethanol metabolism is partly due to its ability to maintain normal ADH levels during prolonged alcohol intake. researchgate.net While the precise mechanism for the enhancement of ALDH activity is still being fully understood, it is a key factor in this compound's ability to increase the clearance of alcohol and its metabolites from the plasma and urine. nih.gov

| Enzyme | Effect of this compound | Research Finding |

| Alcohol Dehydrogenase (ADH) | Enhancement of activity and prevention of activity loss during chronic ethanol intake. | Studies show this compound prevents the 25% decrease in hepatic ADH activity caused by chronic ethanol consumption. researchgate.net |

| Aldehyde Dehydrogenase (ALDH) | Enhancement of activity. | This compound is reported to increase the activity of ALDH, contributing to faster ethanol metabolism. patsnap.comnih.gov |

Inhibition of Cytochrome P450 2E1 (CYP2E1) Activity

Beyond the primary ADH and ALDH pathways, this compound also interacts with the microsomal ethanol-oxidizing system (MEOS), specifically targeting the cytochrome P450 2E1 (CYP2E1) enzyme. Chronic alcohol consumption induces CYP2E1, which can lead to increased oxidative stress and liver injury. nih.gov this compound has been found to inhibit the activity of CYP2E1. nih.gov This inhibitory action helps to reduce the cytotoxic effects of ethanol by mitigating the production of harmful reactive oxygen species (ROS) and subsequent lipid peroxidation damage in liver cells. nih.gov

Acetaldehyde Clearance Acceleration

A primary benefit of this compound's modulation of ethanol metabolism is the accelerated clearance of acetaldehyde, a toxic byproduct of alcohol breakdown. By enhancing the activity of ALDH, this compound facilitates the rapid conversion of acetaldehyde to the less harmful substance, acetate. patsnap.complos.org This increased clearance of acetaldehyde is a key mechanism behind this compound's observed effects in reducing the toxic impact of alcohol. researchgate.net Studies have demonstrated that individuals treated with this compound show a significantly greater decrease in blood alcohol concentration compared to those who are not. plos.orgcaringsunshine.com

| Parameter | This compound Treatment | Control Group |

| Decrease in Blood Alcohol Concentration (mg/dl) | -105.4 +/- 61.5 plos.orgcaringsunshine.com | -60.1 +/- 38.6 plos.orgcaringsunshine.com |

Neurotransmitter System Interactions and Neuromodulation

This compound's influence extends to the central nervous system, where it modulates key neurotransmitter systems, particularly the GABAergic system.

Gamma-Aminobutyric Acid (GABA) System Modulation

Animal studies have indicated that this compound can increase the levels of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the brain, within the frontoparietal cortex. This effect on the GABAergic system is thought to contribute to some of the compound's neurological effects.

The mechanism for this compound's influence on the GABA system appears to be linked to its pyridoxine (B80251) component. Pyridoxine, or Vitamin B6, is an essential cofactor for the enzyme glutamate decarboxylase (GAD). GAD is responsible for the synthesis of GABA from glutamate. Therefore, by providing pyridoxine, this compound supports the endogenous production of GABA. A deficiency in Vitamin B6 can lead to impaired GABA synthesis, which in turn can lower the seizure threshold due to reduced GABA-mediated inhibition. While this compound increases GABA levels, current research has not established a direct interaction or affinity with GABA transporters.

Dopaminergic System Influence

This compound also influences the dopaminergic system, which is crucial for reward, motivation, and motor control. hazeldenbettyford.orgnih.gov Its primary documented effect is on the levels of dopamine (B1211576) in a specific brain region.

Research conducted in animal models has shown that this compound can increase dopamine levels within the striatum. nih.govresearchgate.net The striatum is a key component of the brain's reward system, and modulation of dopamine levels in this area can significantly impact motivation and behavior. youtube.comnih.gov This increase in striatal dopamine suggests a potential mechanism by which this compound may influence cognitive and behavioral processes associated with this pathway. nih.gov

| Research Finding | Study Model | Brain Region | Effect |

| Increased Dopamine Levels | Mice | Striatum | Modulation of the dopaminergic system |

Serotonergic System Interactions

This compound functions as a selective antagonist of the serotonin (B10506) 5-HT2B receptor. wikipedia.orgpatsnap.com This means it binds to this specific receptor subtype and blocks the binding of serotonin, thereby preventing its downstream signaling. patsnap.com The 5-HT2B receptor is involved in various physiological processes, and its antagonism is a key component of this compound's mechanism of action. patsnap.comresearchgate.net

| Receptor Target | Action of this compound | Potential Consequence |

| 5-HT2B | Selective Antagonist | Blocks serotonin signaling at this receptor subtype |

Cholinergic System Influence (Acetylcholine Levels)

This compound has been observed to exert influence over the cholinergic system, specifically by modulating the levels of acetylcholine (B1216132). Research in animal models has demonstrated that the administration of this compound can lead to an increase in acetylcholine levels within the frontoparietal cortex. nih.gov This alteration of acetylcholine, a critical neurotransmitter in the parasympathetic nervous system, suggests a potential mechanism through which this compound may impact cognitive functions. nih.gov The improvement of short-term memory, for instance, has been linked to the effects of this compound on the cholinergic and GABAergic systems. nih.gov

| System | Neurotransmitter | Effect of this compound | Brain Region | Observed in |

| Cholinergic System | Acetylcholine | Increase | Frontoparietal Cortex | Guinea Pigs nih.gov |

Monoamine-Independent GABA Modulation

This compound also appears to directly influence the GABAergic system, independent of the monoamine neurotransmitter pathways. Studies have indicated that this compound administration increases the levels of gamma-aminobutyric acid (GABA) in the frontoparietal cortex of guinea pigs. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation can have significant effects on neuronal excitability. The impact of this compound on the GABA pathway is considered a potential mechanism contributing to its effects. nih.gov This direct action on GABA levels suggests a pathway for its therapeutic effects that is not reliant on the modulation of monoamine neurotransmitters like dopamine and serotonin. patsnap.com

| System | Neurotransmitter | Effect of this compound | Brain Region | Observed in |

| GABAergic System | GABA | Increase | Frontoparietal Cortex | Guinea Pigs nih.gov |

Oxidative Stress and Antioxidant Pathways

This compound demonstrates significant activity in combating oxidative stress through various antioxidant pathways. It functions as a synthetic antioxidant, capable of reducing free radicals. clinicaltrials.gov Its multifaceted mechanism of action includes pronounced antioxidant properties that are central to its protective effects. elsevier.es

Regulation of Glutathione (B108866) (GSH) Levels and Synthesis

A primary mechanism of this compound's antioxidant action is its ability to preserve and regulate glutathione (GSH) levels. nih.gov In instances of toxicity, where GSH levels are typically depleted, this compound administration has been shown to prevent this depletion. nih.gov The antioxidant activity of this compound is linked to its constituent parts, pyridoxine (Vitamin B6) and pyrrolidone carboxylate, both of which are involved in the synthesis of GSH. nih.gov Pyrrolidone carboxylic acid, a lactam of glutamic acid, can be converted to glutamate, a key component in the gamma-glutamyl cycle which is essential for GSH synthesis and degradation. nih.gov Furthermore, pyridoxine acts as a coenzyme in the conversion of homocysteine to cysteine, a precursor for GSH synthesis. nih.gov

Mitochondrial Glutathione Restoration

The depletion of mitochondrial glutathione is a significant factor in cellular injury. elsevier.esnih.gov this compound has been identified as an antioxidant that participates in the synthesis of glutathione, which is crucial for mitigating this depletion. nih.gov By helping to restore mitochondrial GSH levels, this compound plays a critical role in protecting hepatocytes from oxidative damage. elsevier.es

Reactive Oxygen Species (ROS) Neutralization

This compound actively participates in the neutralization of reactive oxygen species (ROS). patsnap.com It acts as a synthetic antioxidant by forming traps that can reduce free radicals. clinicaltrials.gov By increasing the levels of glutathione, a key antioxidant, this compound helps to neutralize ROS and protect cells from oxidative damage. patsnap.com

Inhibition of Lipid Peroxidation

This compound has been shown to effectively inhibit lipid peroxidation. nih.govnih.gov In the presence of toxins that induce oxidative stress and elevate levels of lipid peroxidation markers like malondialdehyde (MDA), treatment with this compound can suppress this increase. nih.gov This protective effect against lipid peroxidation is a key aspect of its antioxidant activity, helping to preserve the integrity of cellular membranes. nih.gov Studies have demonstrated that this compound prevents the increase in lipid peroxidation damage caused by toxins in hepatocytes. nih.gov

| Antioxidant Mechanism | Effect of this compound | Supporting Evidence |

| Glutathione (GSH) Regulation | Prevents depletion and preserves GSH reservoir. nih.gov | Components (pyridoxine and pyrrolidone carboxylate) participate in GSH synthesis. nih.gov |

| Mitochondrial GSH Restoration | Participates in the synthesis of glutathione to counteract depletion. nih.gov | Protects hepatocytes by restoring mitochondrial GSH. elsevier.es |

| ROS Neutralization | Acts as a synthetic antioxidant, forming traps for free radicals. clinicaltrials.gov | Increases glutathione levels to help neutralize ROS. patsnap.com |

| Inhibition of Lipid Peroxidation | Suppresses the increase in lipid peroxidation markers (MDA). nih.gov | Prevents lipid peroxidation damage in hepatocytes. nih.gov |

Maintenance of Systemic Redox Homeostasis

This compound plays a significant role in maintaining systemic redox homeostasis, primarily through its potent antioxidant properties. elsevier.esakjournals.com It effectively counteracts oxidative stress, a condition implicated in various forms of cellular injury. patsnap.comclinicaltrials.gov The compound's mechanism involves bolstering the cellular antioxidant defense systems, most notably by influencing glutathione (GSH) levels. akjournals.compatsnap.com

Research demonstrates that this compound prevents the depletion of reduced glutathione (GSH) and mitigates the increase in oxidized glutathione (GSSG) in various organs following toxic insults. nih.govnih.gov In experimental models, pretreatment with this compound offered significant protection against GSH depletion, an effect linked to an increase in the activity of glutathione reductase, an enzyme crucial for regenerating GSH from GSSG. nih.gov By preserving the reservoir of GSH, a vital cellular antioxidant, this compound helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. patsnap.comnih.govnih.gov

Furthermore, this compound has been shown to inhibit lipid peroxidation, a key process of oxidative degradation of lipids that leads to cell membrane damage. patsnap.comnih.gov In cultured liver cells (hepatocytes and hepatic stellate cells) exposed to ethanol and acetaldehyde, this compound prevented the increase in lipid peroxidation damage. nih.govresearchgate.net This anti-lipid peroxidation activity contributes to its ability to preserve the integrity of cellular membranes and prevent the downstream consequences of oxidative stress. youtube.com The compound's ability to restore the balance of key molecules like glutathione and reduce oxidative damage underscores its role in maintaining cellular redox stability. nih.gov

| Parameter | Effect of this compound | Observed In | Reference |

|---|---|---|---|

| Reduced Glutathione (GSH) | Prevents depletion; Increases levels | Hepatocytes, various rat organs | patsnap.comnih.govnih.gov |

| Glutathione Reductase | Increases activity | Rat organs | nih.gov |

| Lipid Peroxidation | Inhibits/Suppresses increase | Hepatocytes, mouse liver | patsnap.comnih.govnih.gov |

| Oxidative Stress | Reduces/Attenuates | Liver cells, various experimental models | patsnap.comnih.gov |

Inflammatory Pathway Modulation

This compound exerts significant influence over inflammatory pathways, contributing to its protective effects in cellular injury models. Its action is characterized by the downregulation of key inflammatory mediators and the regulation of critical signaling pathways.

A primary mechanism of this compound's anti-inflammatory action is its ability to suppress the production and secretion of pro-inflammatory cytokines. nih.gov Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in initiating inflammatory cascades, is a key target. In cultured hepatic stellate cells, this compound was shown to attenuate TNF-α secretion induced by acetaldehyde. nih.govresearchgate.net This is significant as TNF-α induction is considered one of the earliest events in certain types of hepatic injury. nih.govnih.gov

| Cytokine | Effect of this compound | Model/System | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Attenuated secretion / Decreased levels | Hepatic stellate cells, Rat liver tissue | nih.govresearchgate.netbjmu.edu.cn |

| Interleukin-1β (IL-1β) | Modulates elevation | General inflammatory models | nih.gov |

| Interleukin-6 (IL-6) | Decreased levels | Rat liver tissue | bjmu.edu.cn |

This compound also modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. The activation of NF-κB is often triggered by reactive oxygen species (ROS). nih.gov As an antioxidant that reduces ROS, this compound can indirectly influence this pathway. researchgate.netnih.gov By mitigating oxidative stress, this compound helps to control the activation of redox-sensitive transcription factors like NF-κB, which are responsible for maintaining a pro-inflammatory state in cells. nih.gov This regulation is a critical upstream mechanism that contributes to the observed reduction in pro-inflammatory cytokine production.

Lipid Metabolism and Adipogenesis Modulation

This compound demonstrates notable effects on lipid metabolism and the process of adipogenesis, the formation of fat cells.

This compound has been found to inhibit the differentiation of preadipocytes into mature adipocytes. researchgate.net This process, known as adipogenesis, is critical in the development of adipose tissue. researchgate.net Research using 3T3-L1 preadipocytes, a common in vitro model, has shown that this compound treatment significantly inhibits their differentiation in a dose-dependent manner. google.com

The underlying mechanism for this inhibition involves the modulation of key signaling pathways that govern adipogenesis. This compound has been shown to decrease the activity of protein kinase A (PKA) and subsequently reduce the phosphorylation of the cAMP response element-binding protein (CREB). researchgate.net This action represses the induction of CCAAT/enhancer-binding protein beta (C/EBPβ), a master regulator in the early stages of adipogenic differentiation. researchgate.net By targeting the PKA-CREB-C/EBPβ pathway, this compound effectively halts the maturation of fat precursor cells. researchgate.netgoogle.com

| Molecular Target | Effect of this compound | Reference |

|---|---|---|

| Protein Kinase A (PKA) | Decreases activity | researchgate.net |

| cAMP response element-binding protein (CREB) | Decreases phosphorylation | researchgate.net |

| CCAAT/enhancer-binding protein beta (C/EBPβ) | Represses induction | researchgate.net |

This compound actively influences the levels of free fatty acids (FFA). In animal models exposed to ethanol, which typically increases the concentration of saturated and mono-unsaturated FFAs, pretreatment with this compound inhibited this accumulation. nih.gov It appears to block the formation of these specific types of fatty acids, thereby influencing the composition of lipid membranes. akjournals.comnih.gov This action is linked to its ability to inhibit lipolysis, the process where triglycerides are broken down into free fatty acids. youtube.com By preventing the excessive accumulation of FFAs, this compound helps to mitigate conditions like hepatic steatosis (fatty liver). nih.gov

Restoration of AMP-activated Protein Kinase-alpha (AMPK-α) Activity

This compound has been shown to counteract the effects of alcohol-induced metabolic dysregulation by restoring the activity of AMP-activated protein kinase-alpha (AMPK-α). In studies involving rats fed an alcohol-containing diet, a notable decrease in the phosphorylation of AMPK-α was observed. However, treatment with a combination of this compound and garlic oil was found to restore this phosphorylation. researchgate.net AMPK-α is a crucial enzyme in the regulation of cellular energy homeostasis, and its activation is a key step in switching from anabolic to catabolic pathways to restore energy balance. nih.govnih.gov The restoration of AMPK-α activity by this compound is a significant mechanism through which it exerts its therapeutic effects in conditions like alcoholic steatosis. researchgate.net

Acetyl-CoA Carboxylase (ACC) Phosphorylation

The restoration of AMPK activity by this compound is further supported by its downstream effects, including the phosphorylation of Acetyl-CoA Carboxylase (ACC). researchgate.net ACC is a key enzyme in the synthesis of fatty acids, and its activity is inhibited by phosphorylation, a process catalyzed by AMPK. mdpi.com In a study on alcoholic steatosis in rats, the recovery of AMPK activity following treatment with a combination of this compound and garlic oil was associated with an increase in ACC phosphorylation. researchgate.net This action reduces the synthesis of malonyl-CoA, a precursor for fatty acid synthesis and an inhibitor of fatty acid oxidation. mdpi.com

Fatty Acid Synthase (FASN) Expression Modulation

This compound also modulates the expression of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids. researchgate.netpatsnap.com Research has demonstrated that chronic alcohol consumption leads to a significant decrease in hepatic FASN expression, which correlates with reduced AMPK activity and an increase in lipid content. researchgate.net Treatment with a combination of this compound and garlic oil has been shown to restore the levels of FASN. researchgate.net This modulation of FASN expression is a key component of this compound's mechanism to counteract alcohol-induced fatty liver.

Influence on Saturated and Unsaturated Fatty Acid and Ester Proportion

This compound plays a role in normalizing the balance between saturated and unsaturated fatty acids, which is often disrupted by alcohol consumption. nih.govresearchgate.net Studies in rats have shown that ethanol administration leads to an increased concentration of saturated and mono-unsaturated free fatty acids (FFA) and fatty acid ethyl esters (FAEE), alongside a decrease in poly-unsaturated fatty acid content. researchgate.net Pre-treatment with this compound was found to inhibit the increased formation of these saturated and mono-unsaturated FFAs. researchgate.net This effect is significant as elevated levels of saturated and mono-unsaturated FFAs are thought to contribute to the formation of rigid and highly-packed cell membrane structures in response to ethanol. researchgate.net

| Fatty Acid Type | Effect of Ethanol Administration | Effect of this compound Pre-treatment |

|---|---|---|

| Saturated Free Fatty Acids | Increase | Inhibition of Increase |

| Mono-unsaturated Free Fatty Acids | Increase | Inhibition of Increase |

| Poly-unsaturated Fatty Acids | Decrease | Not specified |

| Fatty Acid Ethyl Esters (FAEE) | Increase | Inhibition of Accumulation |

Energetic Metabolism Restoration (ATP and Adenosine)

This compound has been demonstrated to aid in the restoration of cellular energy metabolism, specifically by influencing the levels of adenosine (B11128) triphosphate (ATP) and adenosine. nih.govelsevierpure.comnih.govnih.gov ATP is the primary energy currency of the cell, and its depletion is a common consequence of cellular stress and injury. nih.gov Research indicates that this compound can help restore ATP levels in the liver. nih.gov This restoration is crucial for maintaining cellular functions and promoting recovery from damage. Adenosine, a nucleoside derived from ATP breakdown, also plays a role in cellular signaling and cytoprotection. nih.govnih.gov

Antifibrotic and Antinecrotic Properties

This compound exhibits both antifibrotic and antinecrotic properties, contributing to its protective effects on the liver. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and impaired organ function. frontiersin.org Necrosis refers to the death of cells and tissues. Studies have shown that this compound can mitigate these processes in the liver. researchgate.net

Reduction of Collagen and Fibronectin Synthesis

A key aspect of this compound's antifibrotic action is its ability to reduce the synthesis of key extracellular matrix components like collagen and fibronectin. nih.govnih.gov In studies using hepatic stellate cells, which are central to liver fibrosis, this compound was found to prevent the increase in collagen secretion induced by acetaldehyde, a toxic metabolite of alcohol. nih.gov Furthermore, research has shown that this compound can decrease the synthesis of fibronectin and procollagen in the liver. nih.gov

| Extracellular Matrix Component | Effect of Acetaldehyde/CCl4 Challenge | Effect of this compound |

|---|---|---|

| Collagen | Increase | Prevents increase in secretion |

| Procollagen | Increase | Decreased synthesis |

| Fibronectin | Increase | Decreased synthesis |

Attenuation of Prolyl Hydroxylase Activity

Prolyl hydroxylase enzymes are involved in the post-translational modification of collagen, a key process in the development of fibrosis. In the context of liver injury, increased prolyl hydroxylase activity is associated with the excessive deposition of collagen, leading to the progression of liver fibrosis. Research has indicated that this compound may play a role in modulating this process by affecting the levels of this enzyme.

In an animal model of liver fibrosis induced by chronic administration of carbon tetrachloride (CCl4), the serum levels of immunoreactive prolyl hydroxylase (SIRPH) were observed to be significantly elevated. researchgate.netnih.gov This increase is indicative of the fibrotic process occurring in the liver. However, concurrent treatment with this compound was shown to counteract this effect. Animals treated with both CCl4 and this compound exhibited less severe liver fibrosis and inflammation, and their SIRPH levels were maintained at a normal level, comparable to control animals. researchgate.netnih.gov

These findings suggest that one of the cellular mechanisms of this compound in mitigating liver damage involves the attenuation of prolyl hydroxylase activity. By normalizing the levels of this enzyme, this compound may help to reduce the pathological synthesis and deposition of collagen that characterizes the progression of liver fibrosis. researchgate.net

The table below summarizes the key findings from a study investigating the effect of this compound on serum immunoreactive prolyl hydroxylase levels in a rat model of CCl4-induced liver fibrosis. researchgate.net

Effect of this compound on Serum Immunoreactive Prolyl Hydroxylase (SIRPH) Levels

| Treatment Group | SIRPH Levels (µg/ml) | Observation |

|---|---|---|

| Control | 26.1 ± 8.06 | Normal baseline levels. |

| Carbon Tetrachloride (CCl4) | 44.2 ± 16.3 | Significantly higher levels, indicating fibrotic activity (P < 0.005 compared to controls). researchgate.net |

| Carbon Tetrachloride (CCl4) + this compound | 21.5 ± 14.6 | Levels returned to normal, suggesting prevention of fibrosis. researchgate.net |

Pharmacological Profile of Metadoxine

Pharmacokinetics of Metadoxine

Pharmacokinetics describes the journey of a drug within the body, encompassing its absorption, distribution, metabolism (biotransformation), and elimination mhmedical.comyoutube.com. Understanding these processes is crucial for elucidating the therapeutic effects and disposition of this compound.

Absorption and Distribution Characteristics

Regarding its components, pyridoxine (B80251), a water-soluble vitamin, is readily absorbed from the gastrointestinal tract mims.com. Once absorbed, pyridoxine is primarily stored in the liver, with lesser quantities found in muscles and the brain mims.com. It is also known to traverse the placenta and enter breast milk mims.com. While direct distribution characteristics of the intact this compound molecule are less extensively detailed, its rapid absorption and the distribution patterns of its constituent pyridoxine contribute to its systemic availability.

Biotransformation Pathways

This compound's pharmacological actions are closely linked to the biotransformation of its components and its influence on endogenous metabolic pathways, particularly those involved in ethanol (B145695) detoxification patsnap.com. As an ion-pair of pyridoxine and pyrrolidone carboxylate, this compound exerts its effects through these constituents wikipedia.orgnih.govgoogle.compatsnap.comcon-med.runcats.io.

Pyridoxine, a precursor to coenzymes such as pyridoxal (B1214274) 5'-phosphate (PLP), is crucial for accelerating the metabolic degradation of ethanol wikipedia.orgwikipedia.org. In the liver, pyridoxine undergoes conversion into its active forms, pyridoxal phosphate (B84403) and pyridoxamine (B1203002) phosphate mims.com. These active metabolites are subsequently stored and further metabolized through oxidation into 4-pyridoxic acid and other inactive metabolites, which are then excreted mims.com.

Pyrrolidone carboxylate (PCA), a derivative of glutamic acid, functions as an intermediate in the γ-glutamyl cycle, a metabolic pathway integral to the synthesis and degradation of glutathione (B108866) patsnap.comcon-med.ru. This compound actively enhances the activity of key enzymes involved in ethanol metabolism: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) nih.govpatsnap.com. This enzymatic enhancement facilitates the rapid conversion of ethanol to acetaldehyde (B116499) and subsequently to acetic acid, thereby accelerating the reduction of blood alcohol levels nih.govpatsnap.com. Additionally, this compound has been observed to inhibit CYP2E1, another enzyme involved in ethanol metabolism nih.gov. A notable effect of this compound is its ability to increase glutathione levels, a critical antioxidant, which contributes to its hepatoprotective properties wikipedia.orgpatsnap.comcon-med.runih.gov.

Elimination Kinetics

This compound significantly accelerates the clearance of alcohol from the blood and tissues wikipedia.orggoogle.comwikipedia.orgresearchgate.net. Clinical studies have reported that this compound reduces the half-life of ethanol in both healthy volunteers and acutely intoxicated patients wikipedia.org. The half-life of this compound itself in human serum is notably short, typically ranging from 40 to 60 minutes, with no significant differences observed between oral and intravenous administration google.com. This short half-life contributes to its rapid elimination profile.

This compound is known to accelerate the plasma clearance of ethanol nih.govwikipedia.orgnih.govgoogle.comresearchgate.net. Research in healthy Chinese volunteers, following intravenous administration of this compound, provided specific data on the plasma clearance of pyridoxine, a primary component. After seven daily intravenous doses of 0.9 g this compound, the mean plasma clearance (CL) of pyridoxine was determined to be 72.2 L/h (standard deviation: 17.0 L/h) latamjpharm.org.

Beyond plasma clearance, this compound also enhances the urinary clearance of ethanol and its metabolites nih.govwikipedia.orgnih.govgoogle.comresearchgate.net. It has been reported to increase the urinary elimination of ketones researchgate.net. This dual action on both plasma and urinary clearance pathways contributes to its efficacy in accelerating the removal of alcohol from the body.

Dose-Related Kinetics in Clinical Populations

Studies investigating the pharmacokinetics of this compound in clinical populations have revealed dose-related kinetic behaviors. In a study involving healthy Chinese volunteers, intravenous administration of this compound at doses ranging from 0.6 g to 1.2 g demonstrated dose-related pharmacokinetics latamjpharm.org. As the dose increased, there was a corresponding rise in the mean peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC0–t) for pyridoxine, a key component of this compound latamjpharm.org.

Table 1: Pyridoxine Pharmacokinetic Parameters After Single Intravenous this compound Doses in Healthy Chinese Volunteers latamjpharm.org

| Dose (g) | Cmax (µg/mL) (Mean ± SD) | AUC0–t (µg×h/mL) (Mean ± SD) | Terminal Half-life (h) |

| 0.6 | 2.58 ± 0.81 | 7.54 ± 2.55 | ~1.0 |

| 1.2 | 5.44 ± 1.36 | 18.60 ± 5.78 | ~1.0 |

When administered as multiple doses (0.9 g once daily for 7 days), the pharmacokinetic parameters of this compound remained consistent with those observed after single dosing latamjpharm.org. The accumulation index was calculated to be 1.07 (standard deviation: 0.10), suggesting minimal drug accumulation with repeated administration within this regimen latamjpharm.org.

Table 2: Pyridoxine Pharmacokinetic Parameters After Multiple Intravenous this compound Doses (0.9 g daily for 7 days) in Healthy Chinese Volunteers latamjpharm.org

| Parameter | Mean ± SD (Pyridoxine) |

| Cmax (µg/mL) | 3.66 ± 0.74 |

| AUC0–t (µg×h/mL) | 12.57 ± 2.81 |

| Half-life (t1/2) (h) | 0.82 ± 0.13 |

| Plasma Clearance (CL) (L/h) | 72.2 ± 17.0 |

| Volume of Distribution (Vd) (L) | 84.4 ± 17.1 |

| Accumulation Index | 1.07 ± 0.10 |

The short half-life of this compound (40-60 minutes) contributes to its rapid clearance and limits significant accumulation in the body, which is consistent with the observed accumulation index google.comlatamjpharm.org. While dose-related kinetics were observed for Cmax and AUC, the consistency of other parameters after multiple doses suggests a largely linear pharmacokinetic profile within the studied dose range, without evidence of saturation of elimination pathways latamjpharm.org.

Bioanalytical Methodologies for Quantification in Biological Matrices

Accurate quantification of this compound and its metabolites in biological matrices is fundamental for understanding its pharmacokinetics, efficacy, and safety profile in research and development. Bioanalytical methodologies are employed to measure drug molecules in various biological samples, including blood, plasma, serum, urine, and tissues. resolvemass.ca

Commonly utilized advanced analytical techniques for drug quantification include Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC). LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity for complex biological matrices. resolvemass.canih.govmdpi.com HPLC, often coupled with UV or fluorescence detection, separates drug molecules based on their interactions with a chromatographic column. resolvemass.camdpi.com

For the assay of this compound, particularly in bulk drug and pharmaceutical dosage forms, multivariate calibration by UV spectrophotometry has been developed and validated. This method is noted for its accuracy, precision, reproducibility, cost-effectiveness, and reliability, presenting a simpler alternative to more complex HPLC and HPTLC methods. ijbpas.com

Pharmacodynamics of this compound

This compound exhibits a distinct pharmacodynamic profile, primarily through its interaction with neurotransmitter systems and metabolic pathways. It functions as a selective antagonist of the serotonin (B10506) 5-HT2B receptor and demonstrates a high affinity for the gamma-aminobutyric acid (GABA) transporter. wikipedia.orgwikipedia.org

In vitro enzymatic assays have shown that this compound reduces the activity of GABA transaminase, an enzyme responsible for GABA degradation. wikipedia.orgwikipedia.org Furthermore, electrophysiological studies indicate that this compound enhances inhibitory GABAergic synaptic transmission via a presynaptic mechanism. wikipedia.orgwikipedia.org Notably, this compound operates as a monoamine-independent GABA modulator, as it does not influence dopamine (B1211576), norepinephrine, or serotonin levels. wikipedia.orgwikipedia.org

Preclinical investigations have also revealed this compound's impact on critical signaling pathways. In a preclinical model of Fragile X syndrome, this compound treatment led to a reduction in elevated levels of Akt and Extracellular signal-regulated kinase (ERK) proteins, while increasing Glutathione S-transferase (GST) protein levels. springer.com

Preclinical studies have elucidated dose-dependent effects of this compound across various physiological parameters. In a Fragile X syndrome animal model, this compound induced a dose-dependent, reversible reduction in glutamatergic excitatory transmission and an enhancement of GABAergic inhibitory transmission. springer.com

The modulation of critical signaling proteins, including Akt and ERK, by this compound treatment has also been observed to be dose-dependent in preclinical models. springer.com Furthermore, Blood Oxygen Level Dependent (BOLD) MRI imaging signals in rats showed significant dose-dependent decreases in specific brain regions, such as the prefrontal cortex, following a single administration of this compound. Conversely, increases were observed in other brain regions, including the central nucleus of the amygdala and the lateral hypothalamus. springer.com

Target engagement studies are crucial in drug development to investigate the mechanism of action and pharmacodynamics of a potential new drug, aiming to identify relevant biomarkers and correlative endpoints. crownbio.com These studies help determine whether a drug effectively interacts with its intended biological target to achieve the desired effect. pelagobio.com

For this compound, evidence of target engagement comes from its observed effects on specific biomarkers and signaling pathways in preclinical models. In a Fragile X syndrome animal model, this compound treatment was shown to reverse the overactivation of Akt and ERK biomarkers in the blood and brain of juvenile and adult mice. wikipedia.org This modulation of critical signaling proteins (Akt and ERK) in a dose-dependent manner suggests direct or indirect engagement with their regulatory pathways. springer.com

Methodologies such as the Cellular Thermal Shift Assay (CETSA) and Chemical Protein Stability Assay (CPSA) are valuable tools for assessing drug-target interactions. CETSA allows for the evaluation of drug binding to target proteins directly in intact cells and tissue samples, providing a label-free assessment under physiological conditions. pelagobio.comresearchgate.net CPSA, a high-throughput method, studies ligand-protein interactions directly in cell lysates by analyzing protein stability, making it suitable for large-scale compound screening. selvita.com These techniques can be instrumental in further characterizing this compound's target engagement.

Preclinical Research on Metadoxine

In Vitro Studies

In vitro research has provided fundamental insights into the cellular and molecular effects of metadoxine, utilizing cultured cell lines to model specific aspects of liver disease and neuronal activity.

Studies using cellular models have been crucial in demonstrating the protective effects of this compound against toxins. In cultures of HepG2 cells, a human liver cell line, and CFSC-2G cells, a line of hepatic stellate cells, this compound has shown protective capabilities against damage induced by ethanol (B145695) and its primary metabolite, acetaldehyde (B116499) nih.gov.

When HepG2 cells were exposed to ethanol (50 mM) or acetaldehyde (175 µM), a significant depletion in reduced glutathione (B108866) (GSH) was observed, with reductions of 26% and 41%, respectively. The presence of this compound (10 µg/ml) was found to prevent this depletion con-med.ru. Furthermore, this compound counteracted the increase in lipid peroxidation damage caused by these substances in HepG2 cells nih.gov.

In hepatic stellate cells, which play a key role in the development of liver fibrosis, acetaldehyde exposure led to a 2.3-fold increase in collagen secretion. This compound was shown to prevent this increase con-med.ru. Additionally, acetaldehyde induced a 16-fold increase in the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), an effect that was attenuated by 63% in the presence of this compound con-med.ru. These findings suggest that this compound can directly protect liver cells from alcohol-induced damage and fibrogenic processes nih.gov.

| Cell Line | Condition | Parameter Measured | Observed Effect of Toxin | Effect of this compound (10 µg/ml) |

|---|---|---|---|---|

| HepG2 | Ethanol (50 mM) | Reduced Glutathione (GSH) | 26% Decrease | Prevents Depletion |

| HepG2 | Acetaldehyde (175 µM) | Reduced Glutathione (GSH) | 41% Decrease | Prevents Depletion |

| Hepatic Stellate Cells (CFSC-2G) | Acetaldehyde (175 µM) | Collagen Secretion | 2.3-fold Increase | Prevents Increase |

| Hepatic Stellate Cells (CFSC-2G) | Acetaldehyde (175 µM) | TNF-α Secretion | 16-fold Increase | 63% Reduction of Toxin Effect |

This compound's influence extends to the central nervous system. It has been identified as a selective antagonist of the serotonin (B10506) 5-HT2B receptor wikipedia.orgpatsnap.comresearchgate.net. This receptor is involved in various physiological processes, and its antagonism represents a key aspect of this compound's pharmacological profile patsnap.com.

Beyond the serotonergic system, this compound exhibits a high affinity for the gamma-aminobutyric acid (GABA) transporter wikipedia.org. In vitro enzymatic assays have revealed that this compound can reduce the activity of GABA transaminase, the enzyme responsible for the breakdown of GABA wikipedia.org. Further electrophysiological studies have confirmed that this compound enhances inhibitory GABAergic synaptic transmission through a presynaptic mechanism wikipedia.org. Notably, its action appears to be independent of monoamine systems, as it does not affect levels of dopamine (B1211576), norepinephrine, or serotonin wikipedia.org. In animal studies, this compound has been shown to increase levels of GABA and acetylcholine (B1216132) in the frontoparietal cortex nih.gov.

A significant component of this compound's mechanism of action is its antioxidant capability. It effectively preserves the cellular reservoir of glutathione (GSH), a critical endogenous antioxidant, and prevents lipid peroxidation induced by toxins like ethanol and acetaldehyde in cultured hepatocytes nih.gov.

In vitro studies have demonstrated that this compound prevents the depletion of GSH caused by ethanol and acetaldehyde in HepG2 cells nih.govakjournals.com. By maintaining GSH levels, this compound helps preserve the cellular redox balance researchgate.net. The compound's ability to restore glutathione concentrations is a key factor in its protective effect against oxidative stress akjournals.comresearchgate.net. Preclinical research has shown that pretreatment with this compound offers significant protection against the depletion of reduced glutathione and the associated decrease in glutathione reductase activity following acute ethanol administration researchgate.net. This action helps to mitigate the cellular damage that arises from an imbalanced redox state nih.gov.

In Vivo Animal Models

Animal models have been instrumental in evaluating the systemic effects of this compound, particularly in the context of alcohol-induced organ damage.

In various animal models of alcoholic liver disease (ALD), this compound has demonstrated protective effects bjmu.edu.cn. Studies in rats have shown that this compound can increase the activity of acetaldehyde dehydrogenase, the enzyme that metabolizes the toxic acetaldehyde researchgate.net. It also prevents the decrease in alcohol dehydrogenase activity seen with chronic ethanol consumption wikipedia.org. Furthermore, this compound administration has been shown to inhibit the accumulation of fatty acid esters in the liver of ethanol-treated rats, a key step in the development of alcoholic fatty liver wikipedia.org.

| Parameter | Acetaminophen (B1664979) Control Group | This compound-Treated Group | Significance |

|---|---|---|---|

| Serum AST (Aspartate Aminotransferase) | Significantly Increased | Significantly Reduced | P < 0.001 |

| Serum ALT (Alanine Aminotransferase) | Significantly Increased | Significantly Reduced | P < 0.001 |

| Serum ALP (Alkaline Phosphatase) | Significantly Increased | Significantly Reduced | P < 0.05 |

| Hepatic MDA (Malondialdehyde) | Significantly Increased | Attenuated Increase | P < 0.001 |

| Hepatic GSH (Reduced Glutathione) | Significantly Decreased | Prevented Depletion | P < 0.001 |

This compound has shown efficacy in animal models specifically designed to study alcoholic steatosis, or fatty liver. It has been found to prevent the formation of fatty liver in rats given a dose of ethanol sufficient to induce this condition wikipedia.org. The mechanism is believed to involve the restoration of hepatic concentrations of ATP and glutathione akjournals.comresearchgate.net. By preventing the initial accumulation of fat in hepatocytes, this compound may help to halt the progression to more severe forms of liver disease con-med.ru. Clinical trials in patients with alcoholic fatty liver have supported these preclinical findings, showing that this compound treatment accelerates the reduction of steatosis as observed by ultrasonography nih.govresearchgate.net. For instance, after three months of treatment, the percentage of patients with ultrasonic evidence of steatosis was significantly lower in the this compound group compared to placebo (28% vs. 70%) nih.govresearchgate.net.

Alcohol-Induced Liver Disease Models

Alcoholic Hepatitis Models

Preclinical research in animal models of alcoholic hepatitis has demonstrated the hepatoprotective effects of this compound. Studies have shown that this compound can mitigate the liver damage induced by chronic ethanol consumption.

In a study involving chronic ethanol-fed rats, the administration of this compound was found to prevent the decrease in hepatic alcohol dehydrogenase (ADH) activity. nih.gov After five weeks of chronic ethanol intake, a 25% reduction in the activity of class I hepatic ADH was observed in the control group. However, in the group that received this compound concurrently with ethanol, the ADH activity levels were maintained at a normal level, suggesting that this compound's beneficial effect on ethanol metabolism is due to the preservation of this key enzyme's function. nih.gov

Another study on a rat model of acute alcoholic liver injury, induced by the administration of Chinese wine with 56% alcohol content, showed that this compound had a protective effect on the liver. nih.gov In this model, this compound treatment was associated with a reduction in the liver index, which was elevated in the alcohol-treated group, indicating a decrease in liver swelling and fat accumulation. nih.gov Furthermore, this compound treatment influenced the levels of enzymes involved in alcohol metabolism. It significantly increased the activity of ADH in the liver and the activity of aldehyde dehydrogenase (ALDH) in both the serum and the liver, which would lead to an accelerated metabolism of ethanol and its toxic metabolite, acetaldehyde. nih.gov The treatment also led to a dose-dependent decrease in serum levels of alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. nih.gov

The table below summarizes the key findings from a preclinical study on this compound in a rat model of acute alcoholic liver injury.

| Animal Model | Key Parameters Measured | Results with this compound Treatment |

| Rats with acute alcoholic liver injury | Liver Index | Significantly lower liver index compared to the alcohol-only group, indicating reduced hepatomegaly. nih.gov |

| Serum ALT and AST levels | Dose-dependent decrease, indicating reduced liver damage. nih.gov | |

| Liver ADH activity | Significantly increased, suggesting enhanced ethanol metabolism. nih.gov | |

| Serum and Liver ALDH activity | Significantly increased, suggesting enhanced acetaldehyde metabolism. nih.gov |

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) Models

The therapeutic potential of this compound has also been investigated in preclinical models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

In a study using a diet-induced mouse model of NASH, male C57BL/6J mice were fed a high-fat diet (HFD) with 42% fat content for 16 weeks to induce the disease. nih.gov The administration of this compound in conjunction with the HFD demonstrated a protective effect against the development of NASH. nih.gov The this compound-treated group showed a decrease in both body weight and liver weight compared to the HFD-fed control group. nih.gov

Histological analysis of the liver sections revealed that the HFD mice developed significant macro- and microvesicular steatosis, along with multifocal necrosis. In contrast, this compound treatment effectively abolished the steatosis. nih.gov This was further confirmed by Oil Red O staining, which showed fewer lipid droplets in the livers of the this compound-treated animals. nih.gov

Biochemically, the this compound-treated group exhibited lower serum concentrations of ALT, AST, total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) compared to the HFD-fed mice. nih.gov At the molecular level, the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nuclear factor-kappa B (NF-κB) was found to be elevated in the HFD group, and this compound treatment was able to decrease the mRNA and protein expression of these genes. nih.gov Interestingly, this compound was also found to significantly increase the expression of genes involved in lipogenesis, including peroxisome proliferator-activated receptor-alpha/gamma (PPAR-α/γ), sterol regulatory element-binding protein 1c (SREBP1c), fatty acid synthase (FASN), and acyl-CoA oxidase (ACO). nih.gov The study also noted that hepatic mRNA levels of oxidative stress genes were increased in the HFD group, and this compound treatment was able to counteract this effect. nih.gov

The following table summarizes the key findings from the preclinical study of this compound in a diet-induced NASH mouse model.

| Animal Model | Key Parameters Measured | Results with this compound Treatment |

| Male C57BL/6J mice on a high-fat diet (42% fat) for 16 weeks | Body weight and Liver weight | Decreased compared to the high-fat diet control group. nih.gov |

| Liver Histology (Steatosis and Necrosis) | Marked reduction in macro- and microvesicular steatosis and multifocal necrosis. nih.gov | |

| Serum Biochemical Markers (ALT, AST, TC, LDL-C) | Lower serum concentrations compared to the high-fat diet control group. nih.gov | |

| Gene Expression (Inflammatory markers: TNF-α, IL-1β, NF-κB) | Decreased mRNA and protein expression. nih.gov | |

| Gene Expression (Lipogenesis markers: PPAR-α/γ, SREBP1c, FASN, ACO) | Significantly increased expression. nih.gov | |

| Gene Expression (Oxidative stress markers) | Decreased expression compared to the high-fat diet control group. nih.gov |

Cognitive Impairment Animal Models

Preclinical research on the direct effects of this compound in specific animal models of ethanol-induced cognitive impairment is limited. However, some animal studies have investigated the neurochemical effects of this compound, which may have implications for its potential to mitigate cognitive deficits.

In animal studies, this compound has been shown to influence the levels of several key neurotransmitters in the brain. For instance, in guinea pigs, this compound administration was found to increase the levels of gamma-aminobutyric acid (GABA) and acetylcholine in the frontoparietal cortex. researchgate.net Additionally, in mice, this compound has been observed to increase the levels of dopamine in the striatum. researchgate.net These neurotransmitter systems are known to play crucial roles in cognitive processes, including learning and memory.

While these findings suggest a potential mechanism through which this compound could influence cognitive function, there is a lack of published studies that have specifically evaluated the efficacy of this compound in established animal models of alcohol-induced cognitive deficits, such as the Morris water maze or passive avoidance tasks in ethanol-exposed rodents.

The table below summarizes the observed neurochemical effects of this compound in animal studies.

| Animal Model | Neurotransmitter System Affected | Observed Effect |

| Guinea Pigs | GABA and Acetylcholine in the frontoparietal cortex | Increased levels. researchgate.net |

| Mice | Dopamine in the striatum | Increased levels. researchgate.net |

Neurobehavioral Studies Related to Ethanol Exposure

Similar to cognitive impairment models, there is a scarcity of preclinical studies specifically designed to investigate the effects of this compound on the neurobehavioral consequences of ethanol exposure in animal models. The available preclinical data primarily focuses on the neurochemical effects of this compound, which may underlie its potential behavioral effects.

Animal studies have indicated that this compound can modulate neurotransmitter systems that are known to be involved in the regulation of behavior. The observed increase in GABA and acetylcholine in the frontoparietal cortex of guinea pigs, and the elevation of dopamine in the striatum of mice, could theoretically influence behaviors that are affected by chronic ethanol exposure. researchgate.net For example, the dopaminergic system is heavily implicated in the reinforcing effects of alcohol and the motivation to consume it.

Human studies have suggested that this compound may be effective in maintaining abstinence and decreasing the craving for alcohol. researchgate.net It is postulated that the neurochemical changes observed in animal studies, such as the effects on the dopaminergic and GABAergic systems, may contribute to these clinical observations. researchgate.net However, there is a need for dedicated preclinical neurobehavioral studies in ethanol-exposed animals to substantiate these hypotheses and to characterize the specific behavioral effects of this compound in this context.

Oxidative Stress Induction Models (e.g., Acetaminophen-induced toxicity, CCl4 challenge)

The protective effects of this compound against oxidative stress have been demonstrated in various preclinical models of toxin-induced liver injury.

In a study of acetaminophen-induced hepatotoxicity, mice were administered a single oral toxic dose of acetaminophen (650 mg/kg). This compound treatment significantly reduced the serum levels of ALT, AST, and alkaline phosphatase (ALP), which were elevated following acetaminophen intoxication. biorxiv.org Furthermore, this compound attenuated oxidative stress by suppressing lipid peroxidation, as measured by malondialdehyde (MDA) levels, and prevented the depletion of the antioxidant glutathione (GSH) in the liver. biorxiv.org Histopathological examination of the hepatic tissue also revealed that this compound ameliorated the liver injury induced by acetaminophen. biorxiv.org

This compound has also shown protective effects in carbon tetrachloride (CCl4)-induced liver injury. In a rat model of CCl4-induced fibrosis, the simultaneous administration of this compound with CCl4 for six weeks resulted in a reduction in the size of liver lesions. frontiersin.org It also normalized the serum levels of immunoreactive prolyl hydroxylase, an enzyme involved in the synthesis of collagen. frontiersin.org

The following table summarizes the key findings from preclinical studies on this compound in oxidative stress induction models.

| Animal Model | Toxin | Key Parameters Measured | Results with this compound Treatment |

| Mice | Acetaminophen (650 mg/kg) | Serum ALT, AST, and ALP levels | Significantly reduced levels compared to the acetaminophen-only group. biorxiv.org |

| Hepatic MDA (lipid peroxidation) | Suppressed lipid peroxidation. biorxiv.org | ||

| Hepatic GSH (antioxidant) | Prevented the depletion of reduced GSH. biorxiv.org | ||

| Liver Histopathology | Ameliorated hepatic tissue injury. biorxiv.org | ||

| Rats | Carbon Tetrachloride (CCl4) | Size of liver lesions | Reduced the size of lesions. frontiersin.org |

| Serum immunoreactive prolyl hydroxylase | Normalized serum levels. frontiersin.org |

Liver Fibrosis Models (e.g., Chronic Bile Duct Ligation)

This compound has been evaluated for its anti-fibrotic properties in preclinical models of liver fibrosis.

In a study utilizing the chronic bile duct ligation (BDL) model in male Wistar rats, this compound demonstrated significant anti-fibrotic and anti-necrotic effects. researchgate.net The BDL procedure led to a four-fold increase in liver collagen content, and treatment with this compound partially prevented this increase in fibrosis. researchgate.net While BDL also caused a three-fold increase in MDA levels, indicating lipid peroxidation, this compound did not have a significant effect on this parameter in this particular model. researchgate.net

A notable finding from this study was this compound's ability to preserve hepatic glycogen (B147801) stores, which were almost completely depleted in the cirrhotic group. researchgate.net Furthermore, the activities of ALT and gamma-glutamyltranspeptidase (γ-GT), which were significantly elevated in the BDL group, were partially prevented by this compound treatment. researchgate.net The histopathological analysis of the liver sections correlated with these biochemical findings. researchgate.net

In another model of liver fibrosis induced by chronic administration of CCl4 in rats, this compound treatment was associated with less severe fibrosis and inflammation compared to rats treated with CCl4 alone. biorxiv.org

The table below summarizes the key findings from a preclinical study of this compound in a chronic bile duct ligation model of liver fibrosis.

| Animal Model | Key Parameters Measured | Results with this compound Treatment |

| Male Wistar rats with chronic bile duct ligation | Liver Collagen Content | Partially prevented the four-fold increase induced by BDL. researchgate.net |

| Hepatic Glycogen Stores | Preserved glycogen stores that were depleted in the BDL group. researchgate.net | |

| Serum ALT and γ-GT activities | Partially prevented the increase in enzyme activities. researchgate.net | |

| Liver Histopathology | Correlated with biochemical data, showing reduced fibrosis and necrosis. researchgate.net |

Clinical Investigations of Metadoxine

Clinical Trial Design and Methodologies

Clinical investigations into metadoxine's effects have utilized a range of study designs to assess its efficacy and impact.

Randomized Controlled Trials

Randomized Controlled Trials (RCTs) are considered a high level of evidence in clinical practice due to their ability to minimize bias through random assignment of participants to different treatment groups, ensuring that known and unknown characteristics are balanced between groups at the study's outset. columbia.edu

Several RCTs have investigated this compound in the context of alcohol-related conditions and other disorders:

A double-blind, randomized, multicenter, placebo-controlled trial enrolled 58 patients with acute ethanol (B145695) intoxication. Participants were treated with a single intravenous dose of 900 mg this compound or placebo, with clinical and biochemical evaluations conducted at various time points over 12 hours. nih.gov

For severe alcoholic hepatitis, a randomized, open-label clinical trial involved 70 patients. One group received prednisone (B1679067), while the other received prednisone combined with this compound tablets for 30 days. elsevier.esnih.gov

In the study of non-alcoholic steatohepatitis (NASH), a randomized, placebo-controlled, double-blind, multicenter trial included 134 subjects with biopsy-confirmed NASH. Patients were randomized to receive either this compound or placebo in addition to standard care over 16 weeks. nih.gov

this compound extended-release has also been evaluated in RCTs for attention-deficit hyperactivity disorder (ADHD). A phase II, 1:1 randomized, double-blind, placebo-controlled, parallel-design study involved 120 adults with DSM-IV-defined ADHD, receiving this compound ER 1,400 mg/day or placebo for 6 weeks. nih.govresearchgate.net

Open-Label Clinical Studies

Open-label clinical studies, while not blinded, provide valuable insights into the effects of a compound in a more naturalistic setting.

A randomized, open-label study assessed the efficacy of 300 mg intravenous this compound when added to standard treatment for managing the physical and psychological signs of acute alcohol intoxication. This study involved 52 acutely intoxicated patients who were randomly assigned to one of two groups and monitored over a 2-hour period. researchgate.netakjournals.comnih.govresearchgate.net

An open-label phase I trial was conducted to evaluate extended-release this compound, enrolling 16 participants. springer.com

In a study focusing on alcohol dependence, 160 alcohol-dependent patients received this compound in conjunction with psychological intervention, with their abstinence rates being compared to those receiving only psychological intervention. nih.gov

The randomized, open-label clinical trial for severe alcoholic hepatitis, previously mentioned, also falls under this category due to its open-label design, evaluating the impact of this compound on survival rates. elsevier.esnih.gov

Systematic Reviews and Meta-Analyses of Clinical Evidence

Systematic reviews and meta-analyses synthesize evidence from multiple studies, providing a comprehensive overview of a compound's effects.

A systematic review and meta-analyses of this compound aimed to assess the occurrence of side effects, improvement in alcohol abstinence, and survival rates following this compound treatment. This review included all clinical trials investigating this compound in humans, with meta-analyses specifically focusing on adverse events, alcohol abstinence, and survival rates. york.ac.uk

Another systematic review and meta-analysis focused on medications for alcohol use disorder (MAUD) in patients with cirrhosis. This analysis included studies on various drugs, with one study specifically on this compound, and assessed the efficacy and safety of MAUD in promoting alcohol abstinence. ub.edulisbonaddictions.eu The meta-analysis performed a random-effect analysis for Randomized Controlled Trials (RCTs) and assessed heterogeneity using the I² statistic. lisbonaddictions.eu

Efficacy in Alcohol-Related Disorders

This compound has been extensively investigated for its role in the management of alcohol-related disorders, particularly acute ethanol intoxication.

Acute Ethanol Intoxication

Clinical studies have consistently demonstrated this compound's efficacy in improving the clinical signs of acute alcohol intoxication and accelerating alcohol clearance from the bloodstream. researchgate.netakjournals.comnih.govresearchgate.netwikipedia.org

In a randomized, open-label study involving acutely intoxicated patients, a significantly higher percentage of those treated with this compound in addition to standard therapy showed improvement by at least one degree of intoxication (one clinical category) compared to those receiving standard treatment alone. Specifically, 76.9% of this compound-treated patients improved, versus 42.3% in the control group. researchgate.netakjournals.comnih.gov

Furthermore, this compound-treated patients exhibited a significantly greater decrease in blood alcohol concentration (BAC) compared to those receiving standard treatment alone. The average decrease in BAC for this compound-treated patients was -105.4 ± 61.5 mg/dl, while for the standard treatment group it was -60.1 ± 38.6 mg/dl. researchgate.netakjournals.comnih.gov

A double-blind, randomized, placebo-controlled trial also confirmed that this compound significantly decreased the half-life of ethanol in blood and led to a faster recovery from intoxication, accompanied by an improvement in behavioral toxic symptomatology. nih.govresearchgate.netnih.govresearchgate.net At 2 hours, the improvement of toxic symptoms was 68 ± 28% in the this compound group, compared to 44 ± 27% in controls. nih.govresearchgate.net

Ethanol Elimination Dynamics

This compound plays a significant role in accelerating ethanol elimination from the body. Clinical studies have reported that this compound reduces the half-life of ethanol in the blood, both in healthy volunteers and acutely intoxicated patients. nih.govwikipedia.orgresearchgate.netresearchgate.net

The compound has been shown to accelerate the biotransformation of alcohol and acetaldehyde (B116499) into less toxic higher ketones and to improve their urinary clearance. wikipedia.orgresearchgate.net this compound appears to enhance the activity of acetaldehyde dehydrogenase (ALDH) and facilitate the plasma and urinary clearance of ethanol. researchgate.netnih.govresearchgate.netbenchchem.com It also helps prevent the decrease in alcohol dehydrogenase (ADH) activity. wikipedia.orgbenchchem.com